molecular formula C24H25FNNaO4 B1145954 Fluvastatin CAS No. 155229-76-8

Fluvastatin

Cat. No.: B1145954
CAS No.: 155229-76-8
M. Wt: 433.45
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Mechanism of Action

Fluvastatin, also known as Fluvastatina or Fluvastatine, is a synthetic HMG-CoA reductase inhibitor, commonly referred to as a statin . It is used to lower lipid levels and reduce the risk of cardiovascular disease .

Target of Action

This compound’s primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the process .

Mode of Action

This compound acts by competitively inhibiting HMG-CoA reductase . By blocking this enzyme, this compound impedes the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol in the body .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound disrupts the cholesterol biosynthesis pathway . This leads to a decrease in intracellular cholesterol levels, which triggers an increase in the number of low-density lipoprotein (LDL) receptors on the cell surface. The upregulated LDL receptors enhance the uptake and catabolism of LDL from the bloodstream, further reducing the level of cholesterol .

Pharmacokinetics

This compound is quickly and almost completely absorbed from the gut . Its absorption is unaffected by the presence of food . Due to its first-pass effect, its bioavailability is about 24–30% . Over 98% of the substance is bound to plasma proteins . It is extensively metabolized in the liver and excreted via the biliary route, with less than 2% excreted as the parent compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of cholesterol levels in the body . This results in a decrease in the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body . Additionally, this compound has been shown to exert anti-inflammatory effects, improve plaque stability, reduce inflammation and thrombosis, decrease oxidative stress, and improve endothelial function and vascular tone .

Action Environment

Environmental factors such as diet and the presence of other medications can influence the action, efficacy, and stability of this compound. For instance, the coadministration of this compound with gastrointestinal agents such as cholestyramine, and gastric acid regulating agents (H2 receptor antagonists and proton pump inhibitors), can significantly alter this compound disposition by decreasing and increasing bioavailability, respectively . Furthermore, the nonspecific CYP inducer rifampicin significantly increases this compound oral clearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluvastatin is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the addition of functional groups. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include fluorophenyl compounds, indole derivatives, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound include its active form, which is responsible for inhibiting HMG-CoA reductase, and various intermediates that are further processed to obtain the final compound .

Scientific Research Applications

Fluvastatin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential for modification to create new derivatives. In biology, this compound is used to investigate the mechanisms of cholesterol synthesis and its regulation. In medicine, it is widely used to treat hypercholesterolemia and prevent cardiovascular diseases . Additionally, this compound is explored for its potential anti-inflammatory and anti-cancer properties .

Comparison with Similar Compounds

Fluvastatin is compared with other statins such as atorvastatin, simvastatin, and rosuvastatin. While all statins share the common mechanism of inhibiting HMG-CoA reductase, this compound is unique in its chemical structure and pharmacokinetic properties. For instance, this compound has a lower potential for drug interactions compared to other statins like atorvastatin and simvastatin . Additionally, this compound is the first entirely synthetic HMG-CoA reductase inhibitor, making it structurally distinct from the fungal derivatives of this therapeutic class .

List of Similar Compounds:
  • Atorvastatin
  • Simvastatin
  • Rosuvastatin
  • Pravastatin
  • Lovastatin

This compound’s uniqueness lies in its synthetic origin and its relatively lower potential for drug interactions, making it a valuable option for patients requiring statin therapy .

Properties

IUPAC Name

(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1
Source PubChem
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InChI Key

FJLGEFLZQAZZCD-JUFISIKESA-N
Source PubChem
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Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F
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Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F
Source PubChem
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Molecular Formula

C24H26FNO4
Source PubChem
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DSSTOX Substance ID

DTXSID2020636
Record name Fluvastatin
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Molecular Weight

411.5 g/mol
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Physical Description

Solid
Record name Fluvastatin
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Solubility

4.41e-03 g/L
Record name Fluvastatin
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Mechanism of Action

Fluvastatin selectively and competitively inhibits the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. Inhibition results in a decrease in hepatic cholesterol levels which stimulates the synthesis of LDL receptors and increases hepatic uptake of LDL cholesterol. The end result is decreased levels of plasma total and LDL cholesterol., Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ...
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CAS No.

93957-54-1, 93957-55-2
Record name Fluvastatin
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Record name Fluvastatin sodium hydrate
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Melting Point

194-197 °C, MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/, 194 - 197 °C
Record name Fluvastatin
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Record name Fluvastatin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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